Allantoin calcium pantothenate

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra reveal functional groups from both allantoin and pantothenate:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3200–3400 | N–H/O–H stretching (urea, hydroxyl) |

| 1680–1720 | C=O stretching (amide I, carboxylate) |

| 1540–1580 | N–H bending (amide II) |

| 1250–1300 | C–N stretching (amide III) |

Nuclear Magnetic Resonance (NMR)

Raman Spectroscopy

Raman shifts at 880 cm⁻¹ (C–N stretching) and 1650 cm⁻¹ (C=O symmetric stretching) confirm the coexistence of allantoin and pantothenate moieties.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not explicitly reported. However, synthesis protocols indicate:

- Stability : The compound remains stable up to 93°C (200°F) during drying.

- Decomposition : At higher temperatures, degradation proceeds via:

Encapsulation with fatty alcohols (e.g., cetyl alcohol) enhances thermal resistance by forming a protective matrix around particles.

Properties

CAS No. |

4207-41-4 |

|---|---|

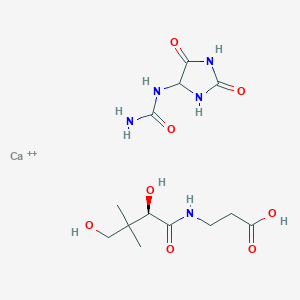

Molecular Formula |

C13H23CaN5O8+2 |

Molecular Weight |

417.43 g/mol |

IUPAC Name |

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C9H17NO5.C4H6N4O3.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3(10)6-1-2(9)8-4(11)7-1;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);1H,(H3,5,6,10)(H2,7,8,9,11);/q;;+2/t7-;;/m0../s1 |

InChI Key |

RKHUXMOKLPDAKM-KLXURFKVSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allantoin calcium pantothenate |

Origin of Product |

United States |

Comparison with Similar Compounds

Calcium Pantothenate vs. Dexpanthenol (Alcohol Analog)

Key Findings :

- Calcium pantothenate shows superior systemic efficacy in wound healing (MMP-3-dependent pathways), while dexpanthenol is better suited for topical use due to its localized conversion to active vitamin B5 .

Calcium Pantothenate vs. D-Panthenol (Feed Additives)

Key Findings :

- Calcium pantothenate is more versatile in feed applications, while D-panthenol is restricted to aqueous formulations .

Calcium Pantothenate vs. Sodium Pantothenate

Key Findings :

Calcium Pantothenate vs. Allantoin

Key Findings :

Calcium Pantothenate vs. Zinc Sulfate/Minoxidil (Hair Loss)

Key Findings :

- Calcium pantothenate showed moderate efficacy in hair loss trials but is less potent than minoxidil .

Research Highlights and Data Tables

Table 1: Calcium Pantothenate in Wound Healing (MMP-3 Dependency)

| Model | Wound Closure Rate (Calcium Pantothenate) | Wound Closure Rate (Control) |

|---|---|---|

| MMP-3-expressing | 85% faster closure | 50% |

| MMP-3 knockdown | 60% faster closure | 30% |

Table 2: Market Concentration of Calcium Pantothenate (2021)

| Market Share | Top 6 Suppliers |

|---|---|

| Global Production | ~90% concentrated among leading manufacturers |

Preparation Methods

Optimized Reaction Conditions

Key parameters include:

-

Solvent Volume : Non-critical, provided full dissolution occurs.

-

Temperature : Boiling water ensures solubility without decomposition.

-

Drying : Vacuum evaporation below 200°F preserves thermal stability.

Table 1: Representative Solvent-Based Syntheses

| Reactants (g) | Solvent Volume (mL) | Drying Temp (°F) | Micronized Size (µm) | Yield (%) |

|---|---|---|---|---|

| 250g allantoin + 750g Ca pantothenate | 2500 + 2250 | 200 | 4–10 | 100 |

| 92g pantothenic acid + 10.5g Ca(OH)₂ + 43g allantoin | 10 | 160–200 | <10 | 100 |

Damp Mass Method for Direct Mixing

An alternative approach bypasses full dissolution by dampening allantoin with minimal hot water (3–5 mL per 250g allantoin) before mixing with calcium pantothenate. This damp mass undergoes high-shear mixing and micronization, achieving the same 100% yield as solvent-based methods. The reduced solvent volume lowers energy costs during drying, making this method industrially scalable.

Encapsulation with Fatty Alcohols

To enhance stability or modify release kinetics, this compound is encapsulated using cetyl or myristyl alcohol. The patent describes suspending 60–90g of the compound in molten fatty alcohol (5–40g), followed by cooling and micronization to 4–10 µm.

Table 2: Encapsulation Parameters

| Allantoin Ca Pantothenate (g) | Fatty Alcohol (g) | Melting Temp (°F) | Micronized Size (µm) |

|---|---|---|---|

| 60 | 40 (cetyl) | 160–170 | 4–10 |

| 60 | 40 (myristyl) | 160–170 | 4–10 |

Critical Analysis of Micronization

Micronization to ≤10 µm is indispensable for ensuring complete reaction and product uniformity. Particle-size reduction increases surface area, facilitating intimate contact between reactants. Comparative studies in CA1117539A demonstrate that omitting micronization results in incomplete reaction (90–95% yield), whereas post-micronization achieves 100% conversion.

Thermodynamic and Kinetic Considerations

The reaction’s exothermic nature necessitates precise temperature control. Elevated temperatures during drying (>200°F) risk thermal degradation, while insufficient heating prolongs evaporation. The patent emphasizes vacuum drying to accelerate solvent removal without overheating.

Industrial Scalability and Environmental Impact

Solvent-based methods generate wastewater requiring distillation recovery, whereas damp mass techniques reduce solvent use by 90%. Encapsulation adds cost but enables targeted delivery in topical formulations, justifying the expense for high-value pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.